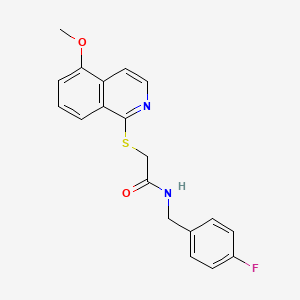

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Description

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic small molecule characterized by a thioacetamide linker bridging a 4-fluorobenzylamine moiety and a 5-methoxyisoquinoline scaffold. The compound’s structure combines a fluorinated aromatic group (4-fluorobenzyl) with a methoxy-substituted isoquinoline system, a heterocyclic framework known for its pharmacological relevance in targeting enzymes and receptors. The thioether (-S-) linkage between the acetamide and isoquinoline groups enhances metabolic stability compared to oxygen-based ethers, while the fluorine atom at the benzyl position may influence lipophilicity and binding interactions .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c1-24-17-4-2-3-16-15(17)9-10-21-19(16)25-12-18(23)22-11-13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMWPWYQZBUYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multiple steps:

Formation of 5-methoxyisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Thioacetamide Formation: The 5-methoxyisoquinoline is then reacted with thioacetic acid under reflux conditions to introduce the thioacetamide group.

Fluorobenzylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the thioacetamide linkage, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced thioacetamide derivatives

Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives

Scientific Research Applications

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The compound’s closest analogs include derivatives with variations in the aromatic substituents, heterocyclic cores, and linker groups. Key comparisons are outlined below:

Key Observations :

- Heterocyclic Core Influence: The target compound’s isoquinoline core distinguishes it from thiadiazole (e.g., 5e) or triazinoindole (e.g., 26) derivatives. Isoquinolines generally exhibit stronger π-π stacking interactions with biological targets compared to smaller heterocycles like thiadiazoles .

- Substituent Effects : The 4-fluorobenzyl group in the target compound may confer higher metabolic stability than the 4-chlorobenzyl group in 5e, as fluorine’s electronegativity reduces susceptibility to oxidative metabolism .

- Linker Flexibility: The thioacetamide linker (-S-CH₂-C(=O)-NH-) in the target compound shares structural similarity with compounds like 2a and 24. However, the presence of a methoxy group on the isoquinoline ring enhances solubility relative to brominated analogs (e.g., 26) .

Biological Activity

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzyl group and a methoxyisoquinoline moiety linked by a thioacetamide functional group. The presence of the fluorine atom enhances lipophilicity, which may influence its interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in inflammatory pathways, such as IKKβ, which is crucial for NF-kB signaling .

- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells, which is beneficial in various pathological conditions.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. Notably, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanistic Insights : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a mechanism that promotes programmed cell death in tumor cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in various experimental models:

- Animal Models : In vivo studies demonstrated that treatment with this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels in models of rheumatoid arthritis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : The IC50 was determined to be 15 µM, indicating potent cytotoxicity.

- Mechanism : Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, confirming apoptosis induction.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in:

- Reduction of Edema : A significant reduction in paw edema was observed compared to control groups (p < 0.05).

- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells and reduced tissue damage.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.